Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate: is a complex organic compound that features a piperidine ring substituted with a pyrimidinyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and methanol.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it useful in the investigation of biochemical pathways and mechanisms .
Medicine: In medicinal chemistry, tert-butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Pyrimidinyl piperidine derivatives: Compounds with similar core structures but different substituents, offering varied biological activities.
Phenyl-substituted piperidines: Compounds with similar structural motifs, used in various chemical and biological applications.
Uniqueness: tert-Butyl N-[1-(4-oxo-6-phenyl-3H-pyrimidin-2-yl)piperidin-3-yl]carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to serve as a versatile intermediate in synthetic chemistry and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C20H26N4O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)27-19(26)21-15-10-7-11-24(13-15)18-22-16(12-17(25)23-18)14-8-5-4-6-9-14/h4-6,8-9,12,15H,7,10-11,13H2,1-3H3,(H,21,26)(H,22,23,25) |
InChI Key |
FKMUNOXLKDYFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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